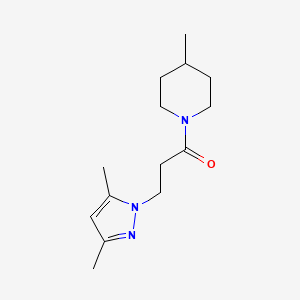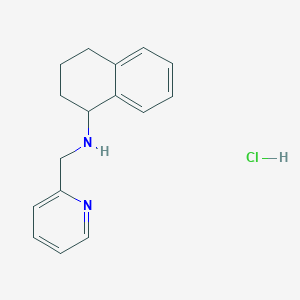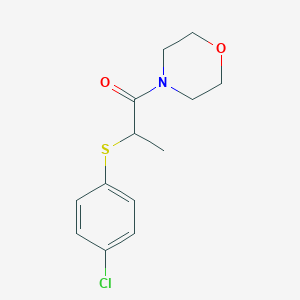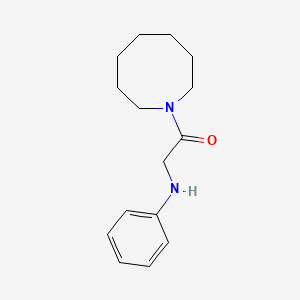
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a psychoactive substance that has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, this compound has also attracted the attention of scientific researchers due to its potential applications in various fields.
科学研究应用
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been the subject of various scientific studies due to its potential applications in different fields. One of the significant areas of research is in the field of forensic toxicology, where it is used as a reference standard for the identification of synthetic cathinones in biological samples. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been studied for its potential therapeutic applications, including its use in the treatment of depression and anxiety disorders.
作用机制
The exact mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which increases the levels of these neurotransmitters in the brain. This action results in the stimulation of the central nervous system, leading to the euphoric and stimulant effects reported by recreational drug users.
Biochemical and Physiological Effects
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has been shown to produce a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature, which can lead to adverse health effects such as cardiovascular and renal damage. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has also been shown to produce neurotoxic effects, including the destruction of dopamine neurons in the brain.
实验室实验的优点和局限性
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-documented. However, there are also limitations to its use. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, its use in lab experiments is limited due to its potential for neurotoxicity and adverse health effects.
未来方向
There are several future directions for the study of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one. One area of research is in the development of novel therapeutic agents based on its chemical structure. Another area of research is in the development of new analytical methods for the detection and quantification of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one in biological samples. Additionally, further studies are needed to fully understand the mechanism of action and potential adverse health effects of this compound.
Conclusion
In conclusion, 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one is a synthetic cathinone that has gained popularity among recreational drug users due to its euphoric and stimulant effects. However, it has also attracted the attention of scientific researchers due to its potential applications in various fields. This paper has discussed the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one. Further research is needed to fully understand the potential therapeutic applications and adverse health effects of this compound.
合成方法
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one can be synthesized through the reaction of 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one with 3,5-dimethylpyrazole in the presence of a Lewis acid catalyst. This reaction results in the formation of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one as a white crystalline powder.
属性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-4-7-16(8-5-11)14(18)6-9-17-13(3)10-12(2)15-17/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXXPXZJKREFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)

![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)


![3-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7506730.png)
![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)
![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)

![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)